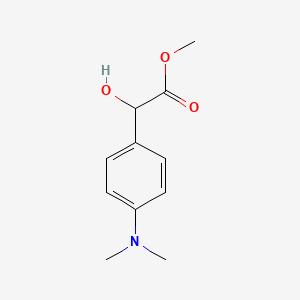

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate

Description

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate is a substituted hydroxyacetate ester featuring a 4-(dimethylamino)phenyl group at the α-carbon of the acetate backbone. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. The compound combines an ester functional group, a hydroxyl group, and an aromatic amine substituent, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 2-[4-(dimethylamino)phenyl]-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)9-6-4-8(5-7-9)10(13)11(14)15-3/h4-7,10,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHJOPXATJMAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate typically involves the reaction of 4-(dimethylamino)benzaldehyde with methyl glycolate in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate. In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, have shown significant inhibition zones, indicating its potential as an antimicrobial agent . The compound's mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

PDE10 Inhibition

The compound has been investigated for its role as a phosphodiesterase 10 (PDE10) inhibitor, which is relevant in treating disorders such as schizophrenia and anxiety . PDE10 inhibitors are known to enhance dopaminergic signaling in the brain, making this compound a candidate for further development in neuropharmacology.

Synthetic Applications

Building Block in Organic Synthesis

this compound is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including acylation and alkylation processes. For instance, it can be used to synthesize more complex molecules through palladium-catalyzed reactions .

Synthesis of Metal Complexes

The compound has been employed in the synthesis of metal complexes, which are characterized using spectroscopic techniques such as UV-Visible and FT-IR spectroscopy. These complexes have shown potential applications in catalysis and material science . The coordination chemistry involving this compound can lead to the development of new catalysts for organic transformations.

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for modification of polymer characteristics such as thermal stability and mechanical strength. Research indicates that incorporating such compounds can lead to the development of advanced materials with tailored functionalities .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The hydroxyacetate moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Key Comparisons:

Functional Group Diversity: The target compound’s dimethylamino group distinguishes it from analogs like Methyl 2-phenylacetoacetate (ketone) or Ethyl 2-(4-cyanophenyl)acetate (cyano). This amine group enhances basicity and may increase solubility in acidic media due to protonation . Unlike 2,2-Diphenyl-2-hydroxyacetic acid (carboxylic acid), the target retains an ester group, reducing acidity (predicted pKa ~10–12 for the hydroxyl) compared to carboxylic acids (pKa ~2–5) .

Substituent Effects: The para-dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing cyano group in Ethyl 2-(4-cyanophenyl)acetate. This difference impacts reactivity in electrophilic substitutions or coordination chemistry . Compared to Methyl 2-(4-hydroxy-2-methylphenyl)acetate , the target’s dimethylamino substituent replaces the hydroxyl group, altering hydrogen-bonding capacity and steric bulk.

Molecular Weight and Complexity: The target’s molecular weight (209.24 g/mol) exceeds simpler esters like Methyl 2-hydroxyacetate (90.08 g/mol) but is comparable to aromatic analogs like Methyl 2-phenylacetoacetate (192.21 g/mol). The added dimethylamino group increases nitrogen content, which could influence biological activity or metabolic pathways .

Ethyl 2-(4-cyanophenyl)acetate’s cyano group is valuable in nitrile hydrolysis reactions, a pathway less relevant to the target compound .

Research Findings and Inferences

- Solubility and Stability: The dimethylamino group likely improves water solubility compared to purely aromatic esters (e.g., diphenyl derivatives ). Stability may be pH-dependent due to the amine’s protonation state.

- Hazard Considerations : While direct safety data are unavailable, the hydroxyl and ester groups suggest handling precautions similar to Methyl 2-hydroxyacetate (e.g., avoid inhalation; use PPE) .

- Synthetic Utility : The compound’s structure positions it as a candidate for further functionalization, such as amidation or alkylation at the hydroxyl or amine sites.

Biological Activity

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a hydroxyacetate functionality combined with a dimethylaminophenyl structure. Its chemical formula is , and it is known for its potential interactions with various biological targets.

Synthesis Methods

The synthesis typically involves the reaction of dimethylaminophenol with methyl chloroacetate under basic conditions. The following reaction scheme outlines the general approach:

- Reagents : Dimethylaminophenol, methyl chloroacetate, base (e.g., sodium hydroxide).

- Conditions : The reaction is generally carried out in an organic solvent at elevated temperatures.

- Purification : The product can be purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency against these pathogens .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines . In studies involving human breast cancer cells (MCF-7), the compound induced apoptosis in a dose-dependent manner, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased annexin V binding and caspase-3 activation, indicating that the compound triggers programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Interaction with Enzymes : The dimethylamino group enhances the compound's binding affinity to various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : By influencing key signaling pathways such as NF-κB and MAPK, the compound can modulate cellular responses to stress and inflammation.

- Reactive Oxygen Species (ROS) Regulation : The compound may also play a role in ROS management within cells, thereby protecting against oxidative stress-induced damage .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound against clinical isolates of Escherichia coli. Results indicated that the compound significantly reduced bacterial viability compared to controls, supporting its potential as a therapeutic agent against resistant strains .

- Cancer Treatment Research : In a preclinical trial involving breast cancer models, treatment with this compound resulted in significant tumor size reduction and enhanced survival rates compared to untreated groups. Histological analysis revealed increased apoptosis within tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.